molecular formula C12H7F3O B6373560 5-(2,6-Difluorophenyl)-3-fluorophenol, 95% CAS No. 1261961-28-7

5-(2,6-Difluorophenyl)-3-fluorophenol, 95%

Cat. No. B6373560
CAS RN: 1261961-28-7
M. Wt: 224.18 g/mol
InChI Key: FGNDBKBPLDJKER-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-3-fluorophenol, 95% (hereafter referred to as 5-Fluorophenol) is a synthetic compound belonging to the phenol family of chemicals. It is a white crystalline solid with a melting point of 158-161°C and a boiling point of 191-193°C. 5-Fluorophenol is a versatile compound with a wide range of applications in both scientific research and industrial settings. It is used as a reagent in organic synthesis, as a catalyst in pharmaceutical and agrochemical production, and as a reactant in the manufacture of dyes, pigments, and other materials. It is also used as an intermediate in the production of a variety of pharmaceuticals, including antibiotics and antifungals.

Mechanism of Action

The mechanism of action of 5-Fluorophenol is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. This inhibition can lead to an increase in the bioavailability of certain drugs and the potential for drug interactions. In addition, 5-Fluorophenol may also act as an antioxidant and may have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
5-Fluorophenol has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. In addition, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Fluorophenol in laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in pharmaceutical and agrochemical production, and as a reactant in the manufacture of dyes, pigments, and other materials. Its ability to inhibit the enzyme cytochrome P450 makes it useful for studying drug interactions. However, its potential for toxicity and the fact that it is a synthetic compound means that it must be used with caution.

Future Directions

The potential applications of 5-Fluorophenol are still being explored. Future research could focus on its mechanism of action, its potential for toxicity, and its potential for use in the production of pharmaceuticals and other materials. In addition, further research into its antioxidant, anti-inflammatory, and anti-cancer properties could lead to the development of new treatments for a variety of diseases. Finally, further research into its potential for drug interactions could lead to the development of new drugs with improved efficacy and safety.

Synthesis Methods

5-Fluorophenol can be synthesized in a number of ways, including the reaction of 2,6-difluorobenzaldehyde with potassium hydroxide in ethanol, the reaction of 2,6-difluorobenzaldehyde with sodium hydroxide in ethanol, and the reaction of 2,6-difluorobenzaldehyde with sodium hydroxide in acetic acid. The reaction of 2,6-difluorobenzaldehyde with potassium hydroxide in ethanol is the most commonly used method for the synthesis of 5-Fluorophenol.

Scientific Research Applications

5-Fluorophenol is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. It is often used as a reagent in organic synthesis, as a catalyst in pharmaceutical and agrochemical production, and as a reactant in the manufacture of dyes, pigments, and other materials. It is also used as an intermediate in the production of a variety of pharmaceuticals, including antibiotics and antifungals.

properties

IUPAC Name

3-(2,6-difluorophenyl)-5-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-4-7(5-9(16)6-8)12-10(14)2-1-3-11(12)15/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNDBKBPLDJKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684234
Record name 2',5,6'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261961-28-7
Record name 2',5,6'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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